molecular formula C16H14FN3O3 B2660506 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone CAS No. 941942-45-6

3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone

Cat. No. B2660506
M. Wt: 315.304
InChI Key: WYKMXCYUMIODMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone, also known as FMMPQ, is a synthetic compound that has gained attention in the scientific community due to its potential as an anti-cancer agent. FMMPQ belongs to the class of pyrido[2,3-d]pyrimidines, which have been shown to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone involves the condensation of 4-fluorobenzaldehyde with 2-amino-3-methoxypyridine to form 3-(4-fluorobenzyl)-5-methoxy-2-amino-pyridine. This intermediate is then reacted with 2,4-dichloro-3-methyl-5-hydroxy-6-(trifluoromethyl)pyrimidine to form the final product.

Starting Materials
4-fluorobenzaldehyde, 2-amino-3-methoxypyridine, 2,4-dichloro-3-methyl-5-hydroxy-6-(trifluoromethyl)pyrimidine

Reaction
Step 1: Condensation of 4-fluorobenzaldehyde with 2-amino-3-methoxypyridine in the presence of a base such as potassium carbonate to form 3-(4-fluorobenzyl)-5-methoxy-2-amino-pyridine., Step 2: Reaction of 3-(4-fluorobenzyl)-5-methoxy-2-amino-pyridine with 2,4-dichloro-3-methyl-5-hydroxy-6-(trifluoromethyl)pyrimidine in the presence of a base such as potassium carbonate and a catalyst such as palladium on carbon to form 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone.

Mechanism Of Action

The mechanism of action of 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone has been shown to induce apoptosis, or programmed cell death, in cancer cells. It may also interfere with the function of topoisomerase II, an enzyme that is involved in DNA replication and repair.

Biochemical And Physiological Effects

3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-tumor activity, 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone has been shown to possess anti-inflammatory and anti-viral properties. It may also have neuroprotective effects, as it has been shown to protect against oxidative stress-induced neuronal damage.

Advantages And Limitations For Lab Experiments

3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and has a high degree of purity. It also exhibits potent cytotoxicity against cancer cells, making it a useful tool for studying cancer biology. However, 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. It also has limited solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for research on 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone. One area of interest is the development of more efficient synthesis methods that can produce 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone in larger quantities and with higher purity. Another area of research is the identification of the precise mechanism of action of 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone, which could provide insights into its anti-cancer activity and potential therapeutic applications. Additionally, there is interest in exploring the potential of 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone as a treatment for other diseases, such as viral infections and neurodegenerative disorders.

Scientific Research Applications

3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone exhibits potent cytotoxicity against a range of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also demonstrated the anti-tumor activity of 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone in mouse models of cancer.

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3/c1-19-14-13(12(23-2)7-8-18-14)15(21)20(16(19)22)9-10-3-5-11(17)6-4-10/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKMXCYUMIODMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326954
Record name 3-[(4-fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724737
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[(4-Fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione

CAS RN

941942-45-6
Record name 3-[(4-fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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